Product packaging for Glutathione Ethyl Ester(Cat. No.:CAS No. 92614-59-0)

Glutathione Ethyl Ester

Cat. No.: B158944
CAS No.: 92614-59-0
M. Wt: 335.38 g/mol
InChI Key: JKRODHBGNBKZLE-YUMQZZPRSA-N
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Description

Conceptual Framework: Prodrug Strategy for Intracellular Glutathione (B108866) Enhancement

The core challenge in supplementing intracellular glutathione is its poor bioavailability; native glutathione is not efficiently transported across cell membranes. nih.govnih.gov The prodrug strategy utilizing glutathione ethyl ester aims to circumvent this issue by temporarily modifying the glutathione molecule to enhance its cell permeability.

Rationale for this compound as a Cell-Permeable Donor

The rationale for using this compound lies in its increased lipophilicity compared to native glutathione. nih.govmdpi.com By esterifying the carboxyl group of the glycine (B1666218) residue with an ethyl group, the molecule becomes less polar, allowing it to more readily diffuse across the lipid bilayers of cell membranes. thomassci.commdpi.com Once inside the cell, intracellular enzymes called esterases hydrolyze the ethyl ester, releasing active glutathione. thomassci.comsigmaaldrich.comscientificlabs.co.uk This process effectively delivers glutathione directly into the cell, where it can participate in vital antioxidant and detoxification pathways. mdpi.commedchemexpress.comamegroups.org Research has shown that this method can significantly increase intracellular glutathione levels, often exceeding normal physiological concentrations. nih.gov

Studies have demonstrated the effectiveness of this approach in various cell types, including human lymphoid cells, fibroblasts, and endothelial cells. nih.govmdpi.com For instance, in human lymphoid cells, GSH-EE was readily transported and hydrolyzed, leading to greatly increased cellular glutathione levels. nih.gov This enhanced delivery has been shown to protect cells from various forms of damage, such as that caused by radiation and oxidative stress. nih.govthomassci.com

Comparative Analysis with Native Glutathione and Other Thiol Donors

In the landscape of thiol donors for replenishing intracellular glutathione, this compound is often compared with native glutathione and other precursors like N-acetylcysteine (NAC). mdpi.comnih.gov

Native Glutathione (GSH): Direct administration of GSH is largely ineffective at increasing intracellular concentrations due to its hydrophilic nature and rapid degradation by enzymes in the extracellular space. nih.govresearchgate.net It is not efficiently transported into most cells. nih.govplos.org

N-Acetylcysteine (NAC): NAC is a widely studied precursor to glutathione. nih.govalamaya.netersnet.org It works by providing the amino acid cysteine, which is the rate-limiting substrate for the de novo synthesis of glutathione. mdpi.comersnet.org While effective, this process relies on the cell's enzymatic machinery to synthesize glutathione, a multi-step, energy-dependent pathway. mdpi.comresearchgate.net In contrast, GSH-EE bypasses the need for de novo synthesis by delivering the complete glutathione molecule directly into the cell. mdpi.comresearchgate.net

Glutathione Diethyl Ester (GSH-DEE): Research has also explored the diethyl ester form of glutathione. In some human cell lines, GSH-DEE has been found to be even more effective at entering cells than the monoethyl ester. nih.govnih.gov Once inside, it is converted to the monoester and then to glutathione. nih.gov However, the efficiency of GSH-DEE can be species-dependent due to differences in plasma esterase activity.

CompoundMechanism of ActionCellular UptakeKey Research Findings
Glutathione (GSH) Direct antioxidantPoor due to high polarity and enzymatic degradation. nih.govresearchgate.netIneffective at significantly raising intracellular GSH levels when administered exogenously. nih.govplos.org
This compound (GSH-EE) Prodrug; hydrolyzed intracellularly to GSH by esterases. thomassci.comsigmaaldrich.comscientificlabs.co.ukEfficiently crosses cell membranes due to increased lipophilicity. nih.govmdpi.comSignificantly increases intracellular GSH levels in various cell types, offering protection against oxidative damage. nih.govnih.govthomassci.com
N-Acetylcysteine (NAC) Cysteine precursor for de novo GSH synthesis. mdpi.comnih.goversnet.orgReadily absorbed and deacetylated to provide cysteine. nih.govIncreases GSH levels by supplying the rate-limiting substrate for its synthesis. alamaya.netnih.gov
Glutathione Diethyl Ester (GSH-DEE) Prodrug; converted to GSH-EE and then to GSH intracellularly. nih.govIn some human cells, uptake is more efficient than GSH-EE. nih.govnih.govIts effectiveness can vary between species due to differences in plasma enzymes.

Historical Context and Evolution of Research Perspectives

The scientific journey toward understanding and utilizing this compound began with foundational research into sulfur biochemistry in the early to mid-20th century. The chemical synthesis of glutathione was first achieved in 1935, a crucial step that enabled further study and modification of the molecule.

A significant challenge that emerged from early research was the poor membrane permeability of native glutathione, which limited its experimental and therapeutic potential. This limitation spurred the search for modified forms of glutathione that could effectively enter cells.

In the 1980s, the research of Anderson and Meister was pivotal in establishing the conceptual and practical basis for using glutathione esters. Their work demonstrated that by esterifying the glycine carboxyl group, the resulting molecule could be transported into cells and then hydrolyzed to release glutathione. pnas.org This discovery opened a new avenue for modulating intracellular glutathione levels.

Initial studies focused on the monoethyl and monomethyl esters of glutathione, showing their ability to increase glutathione levels in the liver and kidneys of mice. pnas.org Subsequent research explored other ester forms, such as the diethyl ester, and found that in some human cell systems, it exhibited even greater cellular uptake than the monoethyl form. nih.govnih.gov This finding also highlighted the species-specific differences in how these compounds are metabolized. The evolution of research has continued, with ongoing studies investigating the applications of this compound in various models of oxidative stress and disease. plos.orgnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N3O6S B158944 Glutathione Ethyl Ester CAS No. 92614-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRODHBGNBKZLE-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922674
Record name 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92614-59-0, 118421-50-4
Record name Glutathione monoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutathione ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthesis and Research Grade Preparation Methodologies for Glutathione Ethyl Ester

Synthetic Approaches for Research Applications

The primary method for synthesizing Glutathione (B108866) Ethyl Ester (GSH-EE) for research purposes is through the acid-catalyzed esterification of reduced glutathione (GSH). nih.govufl.edu This approach selectively targets the carboxyl group of the glycine (B1666218) residue due to steric and electronic factors. Early and common protocols involve the use of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in anhydrous ethanol (B145695). nih.gov The reaction is typically conducted by dissolving reduced glutathione in anhydrous ethanol containing the acid catalyst and heating the mixture for several hours. ufl.edu To drive the reaction towards completion, a dehydrating agent like sodium sulfate (B86663) may be added to the mixture. nih.gov

Following the reaction, the product, Glutathione Ethyl Ester, is often precipitated from the solution as an acidic salt by adding a non-polar solvent like ice-cold anhydrous diethyl ether. nih.govufl.edu The resulting precipitate can then be further purified. ufl.edu One purification method involves dissolving the crude product in water, adding ethanol to induce crystallization, and then filtering and drying the crystals under vacuum. ufl.edu An alternative workup procedure aims to produce the free base form of the ester directly. nih.gov This involves neutralizing the acidic reaction mixture with an ion-exchange resin (e.g., Dowex-1) to remove the sulfate ions, followed by filtration and crystallization from the chilled filtrate. nih.gov This method yields a product free of sulfate, unreacted GSH, and glutathione diester. nih.gov

For specialized research applications, such as metabolic studies, isotopically labeled versions of this compound have been synthesized. nih.gov For instance, a deuterated form, GSHEE-d5, was produced in a single-step reaction of GSH with ethanol-d6, achieving a high yield of 85%. nih.gov Such labeled compounds are invaluable for mass spectrometry-based assays to improve the sensitivity and selectivity of detection. nih.gov

Table 1: Summary of Synthetic Methodologies for this compound

Methodology Key Reagents Description Reference(s)
H₂SO₄-Catalyzed Esterification Reduced Glutathione (GSH), Anhydrous Ethanol, Sulfuric Acid (H₂SO₄), Diethyl Ether GSH is dissolved in ethanol with sulfuric acid as a catalyst. The product is precipitated using diethyl ether and can be purified by crystallization. nih.govufl.edu
Neutralized Free Base Preparation Reduced Glutathione (GSH), Anhydrous Ethanol, H₂SO₄, Sodium Sulfate, Dowex-1 Resin An esterification reaction where sodium sulfate acts as a dehydrating agent. The mixture is neutralized with an ion-exchange resin to yield the free base form of the ester directly upon crystallization. nih.gov

| Isotope-Labeled Synthesis | Reduced Glutathione (GSH), Ethanol-d6 | A single-step reaction to produce deuterated this compound (GSHEE-d5) for use in sensitive analytical assays. | nih.gov |

Analytical Techniques for Compound Purity and Identity Confirmation in Research

A suite of analytical techniques is employed to confirm the identity and assess the purity of synthesized this compound, ensuring its suitability for research applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of GSH-EE purity. nih.gov It is highly effective at separating the monoester from unreacted glutathione, glutathione diester, and other potential byproducts. nih.govpnas.org To enhance detection, particularly with fluorescence detectors, the thiol group of the cysteine residue is often derivatized prior to analysis. nih.govresearchgate.net A common derivatizing agent is monobromobimane (B13751) (mBBr), which reacts with thiols to form a stable, fluorescent product. nih.govpnas.org Another reagent, o-phthaldialdehyde (OPA), also reacts with the sulfhydryl group to create a fluorescent isoindole derivative, allowing for sensitive quantification. researchgate.net The retention times of the different compounds under specific chromatographic conditions allow for their distinct identification and quantification. nih.govpnas.org

Mass Spectrometry (MS) , frequently coupled with liquid chromatography (LC-MS/MS), is essential for confirming the molecular identity of this compound and for its detection in complex biological matrices. nih.gov This technique is particularly useful in studies trapping reactive metabolites, where GSH-EE serves as a trapping agent. nih.gov By using a precursor ion scan that specifically monitors for an anion at m/z 300, which corresponds to a fragment from the GSH-EE moiety, researchers can unambiguously identify GSH-EE-trapped metabolites with high selectivity and sensitivity. nih.govresearchgate.net

Table 2: Analytical Techniques for Research-Grade this compound

Technique Purpose Key Details Reference(s)
HPLC Purity assessment and quantification Separation of monoester, diester, and GSH. Often involves pre-column derivatization with agents like monobromobimane (mBBr) or o-phthaldialdehyde (OPA) for fluorescence detection. nih.govpnas.orgresearchgate.net
Mass Spectrometry (MS/LC-MS) Identity confirmation and metabolite detection Confirms molecular weight. Precursor ion scanning (m/z 300) is used to selectively detect GSH-EE adducts in reactive metabolite trapping studies. nih.govresearchgate.net
NMR Spectroscopy Structural elucidation 1H NMR and 2D NMR are used to confirm the chemical structure, ensuring esterification occurred at the intended glycine residue. researchgate.netnih.gov

| Thin-Layer Chromatography (TLC) | Rapid qualitative assessment | Used for quick verification of purity (e.g., ≥90%). | |

Iii. Mechanistic Investigations of Glutathione Ethyl Ester in Biological Systems

Cellular Uptake and Intracellular Metabolic Pathways

The efficacy of glutathione (B108866) ethyl ester as a glutathione-replenishing agent hinges on its ability to traverse cellular membranes and be efficiently converted into its active form, glutathione.

Once inside the cell, glutathione ethyl ester is rapidly hydrolyzed by intracellular esterases. sigmaaldrich.comnih.gov These enzymes cleave the ethyl ester bond, releasing reduced glutathione (GSH) and ethanol (B145695). nih.gov This enzymatic action is a crucial step in the bioactivation of the prodrug, effectively increasing the intracellular concentration of functional GSH. mdpi.com This process allows GSH-EE to bypass the enzymatic steps and feedback inhibition associated with the de novo synthesis of glutathione. mdpi.com

The hydrolysis of GSH-EE by intracellular esterases has been demonstrated to be an effective method for releasing GSH within cells. sigmaaldrich.com This direct intracellular delivery of GSH is a key advantage over the administration of GSH itself, which is not efficiently transported into most cells. nih.govplos.org

This compound is designed to be more lipophilic than glutathione, a characteristic that facilitates its passage across the lipid bilayers of cellular membranes. mdpi.com The esterification of the glycine (B1666218) carboxyl group significantly enhances its ability to be taken up by cells. mdpi.com Studies have shown that GSH-EE is effectively transported into various cell types, including neuronal cells, erythrocytes, and fibroblasts, leading to a significant increase in intracellular GSH levels. nih.govmdpi.comnih.gov

In contrast, direct administration of glutathione does not result in a comparable elevation of intracellular GSH concentrations. nih.govnih.gov Research on rat mesencephalic cultures demonstrated a dose-dependent increase in intracellular GSH following treatment with GSH-EE, while GSH itself had no effect. nih.govnih.gov The accumulation of GSH within cells following GSH-EE administration has been observed in numerous studies, highlighting its effectiveness as a GSH delivery agent. nih.govnih.gov

Cell TypeTreatmentOutcomeReference
Rat Mesencephalic CultureThis compound (2.5, 5, 10 mM)Dose-dependent increase in intracellular GSH (66%, 144%, 191% of basal) nih.gov
Rat Mesencephalic CultureGlutathione (1-10 mM)No significant change in intracellular GSH nih.gov
Human ErythrocytesThis compoundTransport into cells and conversion to glutathione nih.gov

Modulation of Intracellular Thiol Homeostasis

By efficiently delivering glutathione into cells, this compound directly impacts the intracellular thiol pool, which is critical for maintaining cellular redox balance and protecting against oxidative stress.

The primary and most direct effect of this compound administration is the elevation of intracellular reduced glutathione (GSH) levels. nih.govnih.gov Numerous in vitro and in vivo studies have confirmed this effect across a variety of cell and tissue types. nih.govmdpi.comnih.gov For instance, intraperitoneal injection of radiolabeled GSH-EE in mice led to a rapid increase in GSH levels in the liver, kidney, spleen, pancreas, and heart. nih.gov Similarly, oral administration also proved effective in raising cellular GSH concentrations. nih.gov

This direct elevation of GSH enhances the cell's antioxidant capacity, providing protection against various forms of cellular stress, including oxidative damage and exposure to toxins. nih.govnih.gov Studies have shown that preloading neuronal cultures with GSH-EE protects them against oxidative stress induced by hydrogen peroxide and mitochondrial toxins. nih.govnih.gov

Tissue/Cell TypeAdministration RouteResultReference
Mouse Liver, Kidney, Spleen, Pancreas, HeartIntraperitoneal injectionRapid increase in GSH levels nih.gov
Mouse Kidney and LiverOral administrationIncreased cellular GSH levels nih.gov
Human Lymphoid Cells, Fibroblasts, Endothelial Cells, Rat HepatocytesIn vitroEffective enhancement of intracellular GSH mdpi.com
Bovine OocytesIn vitro Maturation MediumIncreased intracellular GSH levels mdpi.com

While this compound primarily acts as a direct source of intracellular glutathione, its metabolic products can also influence the de novo synthesis pathway. The hydrolysis of GSH-EE releases cysteine, a rate-limiting substrate for the synthesis of glutathione via the γ-glutamyl cycle. nih.govamegroups.org This increased availability of cysteine can potentially support the endogenous production of GSH.

Furthermore, studies in a mouse model of asthma showed that supplementation with GSH-EE not only increased thiol content in lung tissue but also led to higher activity of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme in GSH biosynthesis. amegroups.org This suggests that GSH-EE may have a dual effect, both directly supplying GSH and supporting its de novo synthesis.

Redox Regulatory Mechanisms

The elevation of intracellular glutathione by this compound has profound effects on cellular redox regulatory networks. Glutathione is a central player in maintaining the cellular redox environment, and its increased availability can shift the balance towards a more reduced state. researchgate.net This is crucial for protecting cellular components, including proteins and DNA, from oxidative damage. plos.org

GSH-EE has been shown to modulate the expression and activity of various components of the redox system. For example, in a mouse asthma model, GSH-EE supplementation was associated with increased protein expression of Nrf2, a key transcription factor that regulates the expression of antioxidant genes. amegroups.org However, in the same study, there was no significant difference in Nrf2 mRNA levels between the GSH-EE group and the control group. amegroups.org The modulation of intracellular GSH levels by GSH-EE can also influence the glutathionylation of proteins, a post-translational modification that plays a role in redox signaling and protein function. thermofisher.com

Attenuation of Reactive Oxygen Species and Reactive Nitrogen Species

This compound (GSH-EE) has demonstrated a significant capacity to decrease levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov This cell-permeable derivative of glutathione (GSH) effectively elevates intracellular GSH levels, thereby enhancing the cell's antioxidant defenses. medchemexpress.comamegroups.org

In studies involving human monocyte-derived dendritic cells, treatment with GSH-EE attenuated both lipopolysaccharide (LPS)-induced ROS generation and the associated decline in the GSH/GSSG ratio. nih.gov This suggests a direct role for GSH-EE in mitigating oxidative stress. Similarly, in a cystic fibrosis cell model (IB3-1 cells), 10 mM GSH-EE was shown to decrease ROS levels. caymanchem.comnetascientific.comcaymanchem.com Further research on oocytes from aged cows revealed that 5 mM GSH-EE reduced intracellular ROS content. medchemexpress.com

The mechanism behind this attenuation lies in the ability of GSH, replenished by GSH-EE, to directly scavenge ROS and to act as a crucial cofactor for antioxidant enzymes like glutathione peroxidase. nih.gov This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, thus neutralizing their damaging potential. nih.gov

In the context of neurotoxicity, systemic administration of the chemotherapeutic drug adriamycin has been shown to induce TNF-alpha, leading to the production of both ROS and RNS in the brain. nih.gov Pre-treatment with a GSH precursor, γ-glutamyl cysteine ethyl ester (GCEE), significantly decreased protein oxidation and lipid peroxidation in the brains of adriamycin-injected mice, highlighting the protective effect of bolstering GSH levels against both ROS and RNS. nih.gov

Influence on the Glutathione/Glutathione Disulfide (GSH/GSSG) Ratio

The ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status. A high GSH/GSSG ratio is essential for maintaining a reducing intracellular environment. mdpi.com this compound (GSH-EE) has been shown to influence this ratio, although its effects can vary depending on the biological context and experimental conditions.

In a study on exercise-induced oxidative stress in mice, GSH-EE supplementation led to a smaller exercise-induced decrease in kidney GSH levels compared to controls, and notably, no difference in the renal GSH/GSSG ratio was observed between exercised and resting mice treated with GSH-EE. nih.gov This suggests that GSH-EE can help maintain the kidney's redox balance during strenuous physical activity. However, in the same study, GSH-EE-treated mice showed a significantly lower GSH concentration and GSH/GSSG ratio in their quadriceps muscle compared to control groups. nih.gov

Conversely, in a study on human monocyte-derived dendritic cells, treatment with GSH-EE attenuated the lipopolysaccharide (LPS)-induced decline in the GSH/GSSG ratio. nih.gov This indicates that under conditions of inflammatory stress, GSH-EE can help preserve the cellular pool of reduced glutathione.

Under normal conditions, the enzyme glutathione reductase maintains a high GSH/GSSG ratio by reducing GSSG back to GSH. unisi.it However, under conditions of significant oxidative stress, this system can be overwhelmed, leading to a decrease in the GSH/GSSG ratio. mdpi.com By providing a direct source of GSH, GSH-EE can help to counteract this shift and maintain a favorable redox state.

Role in Protein S-glutathionylation and Other Thiol-Disulfide Exchanges

Protein S-glutathionylation is a reversible post-translational modification where glutathione forms a mixed disulfide with a cysteine residue on a protein. nih.govmdpi.com This process is a key mechanism in redox signaling and can protect protein thiols from irreversible oxidation. nih.govnih.gov this compound (GSH-EE) can influence this process by increasing the intracellular pool of GSH, which can then participate in S-glutathionylation reactions.

S-glutathionylation can occur through several mechanisms, including the reaction of a protein sulfenic acid with GSH or through thiol-disulfide exchange with glutathione disulfide (GSSG). mdpi.compnas.org While an increase in GSSG can drive S-glutathionylation, studies have shown that S-glutathionylation can also occur without a significant increase in GSSG levels, suggesting the involvement of protein sulfenic acid intermediates. pnas.org

The reversible nature of S-glutathionylation is crucial for its role in signaling. nih.gov The deglutathionylation process is often catalyzed by enzymes such as glutaredoxin (Grx). mdpi.compnas.org

Methodologically, biotin-conjugated this compound (BioGEE) has been utilized as a tool to label and identify S-glutathionylated proteins in cells. nih.govencyclopedia.pub This cell-permeable probe allows for the in vivo or in vitro labeling of proteins that undergo S-glutathionylation, which can then be detected and identified using various proteomic techniques. nih.govencyclopedia.pubmdpi.com For instance, in THP-1 monocytes, BioGEE was used to label and subsequently identify several S-glutathionylated proteins. nih.gov Similarly, in another study, cells were preloaded with BioGEE before being subjected to oxidative stress to study the S-glutathionylation of specific proteins like IKK-β. pnas.org

Mitochondrial Bioenergetics and Function

Restoration and Maintenance of Mitochondrial Glutathione Levels

Mitochondria contain their own distinct pool of glutathione (mtGSH), which is crucial for protecting against oxidative damage generated during cellular respiration. nih.gov Since mitochondria cannot synthesize GSH, they rely on its transport from the cytosol. oup.com this compound (GSH-EE) has been shown to be an effective agent for restoring and maintaining mtGSH levels.

Studies have demonstrated that GSH-EE can significantly increase mtGSH levels. For example, in a cystic fibrosis cell model (IB3-1 and C38 cells), treatment with 10 mM GSH-EE enhanced mtGSH levels. caymanchem.comoup.comresearchgate.net This restoration of mtGSH is critical, as its depletion can lead to increased oxidative stress and mitochondrial dysfunction. nih.govcsic.es In primary astrocytes, after depletion of mtGSH with ethacrynic acid, treatment with GSH-EE was able to restore the mitochondrial pool without significantly affecting cytosolic GSH levels. jneurosci.org This highlights the ability of GSH-EE to specifically target and replenish the mitochondrial glutathione pool.

The ability of GSH-EE to permeate cell membranes and subsequently be hydrolyzed to GSH within the cell makes it a valuable tool for augmenting mtGSH. This is particularly important in conditions where mtGSH is depleted, such as in certain neurodegenerative diseases and during hypoxia. nih.govcsic.esnih.gov

Enhancement of Mitochondrial Complex I Activity

Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is a critical enzyme in the electron transport chain and a major site of reactive oxygen species (ROS) production. ahajournals.org Its activity can be impaired by oxidative stress, leading to mitochondrial dysfunction. This compound (GSH-EE) has been shown to enhance the activity of mitochondrial Complex I, particularly under conditions of oxidative stress.

In a cystic fibrosis cell model where Complex I activity was selectively lost, treatment with GSH-EE reversed this inhibition. oup.comresearchgate.net This suggests that the depletion of mitochondrial glutathione (mtGSH) is directly responsible for the loss of Complex I activity and that replenishing mtGSH with GSH-EE can restore its function. oup.comresearchgate.net Specifically, in IB3-1 cells, 10 mM GSH-EE was found to increase mitochondrial Complex I function. caymanchem.comnetascientific.com

Furthermore, in a mouse model of transient focal cerebral ischemia, administration of GSH-EE at the onset of reperfusion prevented the decline in Complex I activity. ahajournals.org This was associated with a significant increase in mitochondrial respiration and was linked to the prevention of oxidative modification of critical thiol residues within the enzyme. ahajournals.org Studies in models of Parkinson's disease have also shown that elevating brain GSH levels with GSH-EE can restore mitochondrial Complex I activity. rsc.org

The mechanism by which GSH-EE enhances Complex I activity is likely through the restoration of the mitochondrial glutathione pool, which protects the enzyme's vulnerable thiol groups from oxidative damage. ahajournals.org

Stabilization of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP synthesis. A loss or depolarization of ΔΨm is a hallmark of mitochondrial dysfunction. This compound (GSH-EE) has been demonstrated to stabilize the mitochondrial membrane potential, particularly in cells under stress.

By maintaining the integrity of the mitochondrial membrane potential, GSH-EE helps to preserve mitochondrial function and prevent the initiation of apoptotic pathways that can be triggered by its collapse.

Preservation of Cellular ATP Levels and Bioenergetic Homeostasis

This compound (GSH-EE) plays a significant role in maintaining cellular energy supplies, primarily by preserving intracellular glutathione (GSH) levels, which are critical for mitochondrial function and ATP synthesis. Depletion of neuronal GSH has been shown to lead to bioenergetic failure. In cerebellar granule neurons treated with monochlorobimane (B1663430) (mBCl) to deplete GSH, a significant decrease in the ATP/ADP ratio was observed, falling from a control level of 4.83 to 2.76, a level comparable to that induced by the ATP synthase inhibitor oligomycin. researchgate.net This demonstrates that a reduction in GSH directly impairs the cell's ability to generate ATP.

Crucially, the presence of GSH-EE can counteract these effects. Studies have shown that cell death induced by GSH depletion can be prevented if the cell-permeable GSH-EE is co-administered, indicating its efficacy in replenishing the intracellular GSH pools necessary for survival and energy production. researchgate.net The toxic effects of substances like ethanol on mitochondria, which include loss of oxidative phosphorylation and defective ATP generation, are linked to GSH depletion. mdpi.com By restoring mitochondrial GSH, GSH-EE supports the function of key components of the electron transport chain, such as Complex I, which contains redox-active thiols that are essential for regulating electron flow and, consequently, ATP production. mdpi.comcaymanchem.com In cystic fibrosis models, where mitochondrial complex I function is impaired, GSH-EE has been observed to rescue these defects, highlighting its role in preserving bioenergetic homeostasis. caymanchem.comoup.com

Table 1: Impact of GSH Depletion on Cellular ATP/ADP Ratio

ConditionATP/ADP Ratio (Mean ± SEM)Reference
Control Neurons4.83 ± 0.36 researchgate.net
mBCl-Treated (GSH Depletion)2.76 ± 0.29 researchgate.net
Oligomycin-Treated2.54 ± 0.18 researchgate.net

Cellular Defense and Stress Response Pathways

This compound modulates apoptotic signaling cascades primarily by restoring intracellular GSH levels, which are essential for maintaining redox homeostasis and preventing the activation of cell death pathways. nih.govresearchgate.net A critical event in the intrinsic apoptotic pathway is the translocation of pro-apoptotic proteins like Bax to the mitochondria. frontiersin.org In a mouse model of acute lung injury induced by lipopolysaccharide (LPS), mitochondrial Bax protein levels increased significantly. Pre-treatment with GSH-EE was found to prevent this LPS-induced mitochondrial translocation of Bax. frontiersin.org

This intervention at an early stage of the apoptotic cascade prevents the downstream activation of executioner caspases. The same study demonstrated that LPS exposure led to a twofold increase in activated caspase-3 and a threefold increase in activated caspase-7. frontiersin.org Pre-treatment with GSH-EE significantly reduced the levels of activated caspase-3, a key executor of apoptosis. frontiersin.org Further research has shown that GSH-EE can prevent events like the release of cytochrome c from mitochondria, a commitment step in apoptosis that is observed after GSH depletion. researchgate.net The protective effect of GSH-EE against apoptosis is also linked to its influence on the mitogen-activated protein kinase (MAPK) pathways. In some cell models, redox stress activates the Trx-1/ASK-1 complex and the p38 MAPK pathway, leading to apoptosis; these events were prevented by treatment with GSH-EE. core.ac.uk

Table 2: Effect of GSH-EE on LPS-Induced Apoptotic Markers

Apoptotic MarkerEffect of LPS TreatmentEffect of LPS + GSH-EE Pre-treatmentReference
Mitochondrial Bax TranslocationIncreasedPrevented frontiersin.org
Activated Caspase-3 Levels~2-fold increaseSignificantly reduced frontiersin.org
Activated Caspase-7 Levels~3-fold increaseNot significantly changed frontiersin.org

This compound provides significant protection against lipid peroxidation, a key feature of the iron-dependent cell death process known as ferroptosis. mdpi.com Ferroptosis is characterized by the accumulation of phospholipid hydroperoxides, which can be prevented by the action of Glutathione Peroxidase 4 (GPX4), an enzyme that requires reduced glutathione (GSH) as a cofactor. mdpi.com Consequently, the availability of intracellular GSH is a critical determinant in defending against ferroptotic cell death.

Research has demonstrated that GSH-EE can effectively decrease lipid oxidation and subsequent ferroptosis in various cell types. caymanchem.com For instance, in cystine-deficient pancreatic cancer cells (PANC-1, AsPC-1, BxPC-3, and S2-013), which are susceptible to ferroptosis due to impaired GSH synthesis, treatment with GSH-EE reduces lipid oxidation and cell death. caymanchem.com By acting as a cell-permeable precursor, GSH-EE bypasses compromised transport systems (like the xCT antiporter) and replenishes the intracellular GSH pool, thereby restoring the protective capacity of the GPX4 system against the accumulation of toxic lipid peroxides. caymanchem.commdpi.com

This compound exerts anti-inflammatory effects by modulating key molecular pathways involved in the inflammatory response. A central mechanism is the inhibition of the transcription factor NF-κB, which controls the expression of numerous pro-inflammatory genes. nih.gov In various animal models, GSH precursors like GSH-EE have been shown to decrease inflammation. nih.gov

Specifically, in lung epithelial cells, GSH-EE treatment was able to reduce both basal and TNF-α-induced secretion of Interleukin-8 (IL-8), a major pro-inflammatory cytokine. caymanchem.comoup.com Similarly, in a rat model of cyclophosphamide-induced hepatotoxicity, a precursor to GSH significantly decreased serum levels of the pro-inflammatory cytokines TNF-α and Interleukin-1β (IL-1β). wiley.com This anti-inflammatory effect was associated with the downregulation of NF-κB expression. The study also noted that the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) was reduced by the GSH precursor. wiley.com The replenishment of GSH by GSH-EE appears to be a crucial factor in suppressing these inflammatory pathways, as GSH depletion is often an initial event that triggers the production of pro-inflammatory cytokines. nih.govfrontiersin.org

Table 3: Impact of GSH Precursors on Inflammatory Markers

Model SystemInflammatory MarkerEffect of GSH PrecursorReference
IB3-1 Lung Epithelial CellsTNF-α-induced IL-8 secretionReduced caymanchem.comoup.com
Rat Liver (CP-induced toxicity)Serum TNF-αDecreased wiley.com
Rat Liver (CP-induced toxicity)Serum IL-1βDecreased wiley.com
Rat Liver (CP-induced toxicity)COX-2 mRNA expressionDownregulated wiley.com
Rat Liver (CP-induced toxicity)iNOS mRNA expressionDownregulated wiley.com
Rat Liver (CP-induced toxicity)NF-κB expressionDownregulated wiley.com

The synthesis of glutathione is transcriptionally regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2), which binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding the rate-limiting enzymes for GSH synthesis. mdpi.comwiley.com While Nrf2 activation is a primary cellular defense mechanism against oxidative stress that increases GSH levels, the interaction of exogenously supplied GSH-EE with this pathway is complex.

In a mouse model of asthma, while GSH-EE supplementation was effective in preventing airway hyper-responsiveness, it did not appear to alter the protein expression of Nrf2. amegroups.org This suggests that in this context, GSH-EE's benefits were derived from directly boosting GSH levels rather than by modulating the Nrf2 pathway. amegroups.org However, other research highlights a more direct interplay. In a study using acute myeloid leukemia (AML) cells where Nrf2 was suppressed (dominant-negative Nrf2-expressing cells), the cells showed an impaired differentiation response. preprints.orgresearchgate.netnih.gov The addition of GSH-EE to these cells restored the suppressed differentiation responses, suggesting that replenishing GSH can compensate for deficiencies in the Nrf2 signaling pathway and mediate its downstream effects. preprints.orgresearchgate.netnih.gov This indicates that while GSH-EE may not always induce Nrf2 expression, it acts as a critical downstream effector of the Nrf2/ARE pathway.

This compound has been identified as a novel and effective reagent in the process of protein refolding. nih.gov For many recombinant proteins produced in bacterial systems, achieving the correct three-dimensional structure with proper disulfide bond formation is a major challenge. GSH-EE functions as a multifunctional refolding additive. nih.gov

In studies comparing its efficacy to the conventional glutathione redox system (GSH/GSSG), GSH-EE demonstrated a 3.2-fold higher efficiency for the refolding yield of hen egg lysozyme. nih.gov Its effectiveness is particularly noteworthy at low concentrations, where it surpasses conventional additives like amino acid ethyl esters by two orders of magnitude. nih.gov GSH-EE enhances both the efficiency of the refolding process itself and promotes the correct formation of disulfide bridges, which is critical for the conformational integrity and biological activity of the final protein. nih.gov

Iv. in Vitro Research Models and Experimental Applications

Gamete and Embryo Development Studies

The developmental competence of oocytes and embryos is highly sensitive to oxidative stress, and adequate intracellular GSH levels are crucial for successful fertilization and early development. nih.govnih.gov In vitro maturation (IVM) of oocytes often results in lower GSH content compared to their in vivo matured counterparts. nih.gov GSH-EE, as a cell-permeable GSH donor, has been investigated as a supplement to IVM media to improve outcomes. nih.govmdpi.com

Studies in macaque oocytes showed that supplementation with GSH-EE during IVM improved maturation and fertilization rates. nih.gov In bovine oocytes, adding GSH-EE to the IVM medium increased intracellular GSH levels, improved the rate of development to the blastocyst stage, and enhanced the oocytes' ability to withstand vitrification (cryopreservation). nih.govmdpi.compublish.csiro.au Specifically, GSH-EE treatment prior to vitrification helped preserve mitochondrial distribution and diminish ROS levels. mdpi.com Similarly, in mouse oocytes, GEE supplementation during IVM increased GSH content and significantly improved development to the 2-cell stage after vitrification and parthenogenetic activation. oup.com

Table 3: Effects of Glutathione (B108866) Ethyl Ester on Gamete and Embryo Development In Vitro

SpeciesExperimental ApplicationObserved OutcomeReference
MacaqueSupplementation during in vitro maturation (IVM)Improved maturation and fertilization outcome. nih.gov
BovineSupplementation during IVMIncreased intracellular GSH and improved blastocyst development rate. nih.govpublish.csiro.au
BovineSupplementation during IVM prior to vitrificationImproved cryotolerance, preserved mitochondrial patterns, and reduced ROS levels. mdpi.com
MouseSupplementation during IVM prior to vitrificationIncreased GSH content and improved development to 2-cell stage. oup.com

Compound Reference Table

Oocyte Maturation and Quality Enhancement

The process of in vitro maturation (IVM) of oocytes is often associated with oxidative stress, which can compromise oocyte quality and subsequent developmental competence. Glutathione ethyl ester has been investigated as a supplement in IVM media to bolster the oocyte's antioxidant defenses.

Research has demonstrated that supplementing IVM medium with this compound can significantly increase the intracellular GSH content of oocytes. publish.csiro.aunih.govoup.com This elevation in GSH is crucial as it is a key non-enzymatic defense against reactive oxygen species (ROS). publish.csiro.au Studies in bovine and primate models have shown that this enhanced GSH level can lead to improved rates of oocyte maturation and normal spindle alignment. mdpi.com In aged cows, treatment with 5 mM this compound during IVM has been shown to reduce intracellular ROS content, promote meiotic progression, and increase the proportion of oocytes with mature cytoplasm. medchemexpress.com Furthermore, it has been observed that this compound can improve the normal fertilization rate in oocytes from aged cows. medchemexpress.comnih.gov In macaque oocytes, supplementation with this compound during IVM not only increased oocyte and cumulus cell GSH content but also improved maturation and normal fertilization rates. nih.govoup.com

A key aspect of oocyte quality is the integrity of the meiotic spindle. Oocyte cryopreservation, a common practice in assisted reproductive technologies, is known to affect spindle integrity and induce oxidative stress. publish.csiro.au Research has shown that the addition of this compound to the IVM medium prior to vitrification can help maintain spindle morphology and reduce ROS production. publish.csiro.au While vitrification can lead to abnormal spindle microtubule configurations, oocytes matured with this compound showed a preservation of the mitochondrial distribution pattern and diminished both cytoplasmic and mitochondrial ROS levels. mdpi.comnih.gov

Table 1: Effects of this compound on Oocyte Maturation Parameters

Species Parameter Investigated Key Findings
Bovine Intracellular GSH Content Significantly increased following IVM in the presence of GSH-OEt. publish.csiro.au
Bovine Spindle Morphology (post-vitrification) GSH-OEt treatment before vitrification resulted in similar percentages of abnormal spindle configuration to control oocytes, whereas vitrified-only oocytes showed significantly higher abnormalities. publish.csiro.au
Bovine (aged) Meiotic Progression & Cytoplasmic Maturation GSH-OEt promoted meiotic progression and increased the proportion of oocytes with mature cytoplasm. medchemexpress.comnih.gov
Macaque Maturation and Fertilization Rates Supplementation with GSH-OEt significantly increased oocyte maturation and normal fertilization rates compared with controls. nih.govoup.com
Mouse Intracellular GSH Content & Redox Potential Supplementation with 1 mM GEE during IVM significantly increased GSH content and resulted in a more reducing mitochondrial redox potential. oup.com

Embryo Development and Viability Assessments

The benefits of this compound supplementation during oocyte maturation extend to subsequent embryonic development. An adequate reservoir of GSH within the oocyte is essential for proper male pronucleus formation after fertilization and for supporting early embryo development. mdpi.com

In bovine studies, while maturation in the presence of this compound did not always significantly increase the blastocyst rate, a 5 mM treatment resulted in a significantly higher total cell number in the resulting blastocysts. publish.csiro.aupublish.csiro.au This suggests an improvement in embryo quality. Furthermore, in studies involving vitrified bovine oocytes, those treated with this compound during IVM yielded 16-cell stage and Day 8 blastocyst rates similar to non-vitrified oocytes. mdpi.com In aged cows, oocyte maturation with this compound enhanced development to the blastocyst stage to levels comparable to those in young cows and increased the proportion of diploid blastocysts. nih.gov

Similarly, in macaque oocytes, while this compound supplementation improved morula development, it did not significantly enhance the progression to the blastocyst stage compared to controls. nih.gov In mouse models, supplementation with this compound prior to vitrification supported improved preimplantation development of metaphase II oocytes. oup.com

Table 2: Impact of this compound on Embryo Development

Species Developmental Stage Key Findings
Bovine Blastocyst Cell Number 5 mM GSH-OEt treatment during IVM resulted in significantly higher blastocyst total cell number. publish.csiro.aupublish.csiro.au
Bovine (post-vitrification) Embryo Development Rates Oocytes vitrified after IVM with GSH-OEt yielded similar 16-cell stage and D8 blastocyst rates as non-vitrified oocytes. mdpi.com
Bovine (aged) Blastocyst Development Enhanced development to the blastocyst stage to levels comparable to those in young cows. nih.gov
Macaque Morula Development GSH-OEt improved morula development. nih.gov
Mouse (post-vitrification) Preimplantation Development GEE supplementation improved preimplantation development of MII oocytes. oup.com

Mitigation of Cryopreservation Stress in Oocytes

Cryopreservation imposes significant stress on oocytes, primarily through the generation of ROS, which can damage cellular components, including the delicate meiotic spindle. publish.csiro.au this compound's ability to permeate the oocyte and boost intracellular GSH levels makes it a promising agent for mitigating this cryopreservation-induced stress.

Studies on bovine oocytes have shown that supplementation of the IVM medium with this compound before vitrification helps to preserve the mitochondrial distribution pattern and reduces both cytoplasmic and mitochondrial ROS levels. mdpi.comnih.gov This antioxidant protection during IVM appears to be beneficial for subsequent embryo development. mdpi.comnih.gov In mouse oocytes, supplementation with this compound supported redox regulation and the rapid recovery of spindle and chromosome alignment after vitrification and warming. oup.com This suggests that pre-loading the oocyte with GSH can better equip it to handle the oxidative insults associated with the freeze-thaw process.

Enzyme and Protein Interaction Studies

Investigation of Glutathione S-Transferases and Glutathione Peroxidases Activity

Glutathione S-transferases (GSTs) and glutathione peroxidases (GPx) are crucial enzymes in the cellular defense against oxidative stress, utilizing GSH as a cofactor. GSTs are known to catalyze the conjugation of GSH to a wide array of electrophilic compounds, a key step in detoxification. mdpi.com GPx enzymes, on the other hand, catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using GSH as the reducing agent. mdpi.com

Some studies have explored the potential for GSTs to exhibit fatty acid ethyl ester (FAEE) synthase activity, but research on major human GST isoenzymes (from the mu, alpha, and pi classes) failed to show significant FAEE synthesis. nih.gov This suggests that FAEE synthase activity is not a general feature of these major GSTs. nih.gov However, rat liver microsomal GST does display GPx activity towards lipid hydroperoxides, including linoleic acid ethyl ester hydroperoxide, highlighting its role in protecting membranes from oxidative damage. nih.gov

In the context of chemotherapy-induced oxidative stress, studies have shown that administration of γ-glutamyl cysteine ethyl ester (GCEE), a precursor to GSH, can restore GSH levels and increase the activity of GST in the brain of mice treated with adriamycin. nih.gov This indicates that bolstering the GSH pool can enhance the functional capacity of these protective enzyme systems.

Interactions with Other Thiol-Dependent Enzymes (e.g., Glutaredoxin)

Glutaredoxin (Grx) is a key cytosolic thioltransferase that specifically and efficiently catalyzes the reduction of glutathionylated proteins (proteins with GSH attached to cysteine residues). nih.gov This process, known as deglutathionylation, is vital for redox signaling and protecting protein thiols from irreversible oxidation. dntb.gov.ua The catalytic cycle of glutaredoxin itself involves interactions with GSH. mdpi.com

The specificity of glutaredoxin for GSH as a reducing agent is a key feature of its function. nih.gov The enzyme possesses distinct interaction sites that facilitate efficient catalysis. mdpi.comnih.gov While other thiols can interact with glutaredoxin, the formation of an intramolecular disulfide within the enzyme promotes the utilization of a highly GSH-specific interaction site. nih.gov Biotinylated forms of this compound have been used as tools to study protein S-glutathionylation, a process regulated by glutaredoxin. physiology.org

V. in Vivo Animal Models for Glutathione Ethyl Ester Research

Models of Oxidative Stress and Organ Injury

In models of liver injury, glutathione (B108866) ethyl ester has demonstrated protective effects. Research indicates that it can bolster cellular defenses against liver damage induced by agents like lipopolysaccharide in mice by enhancing the liver's antioxidant capacity and improving the function of mitochondria mdpi.com. Ischemia-reperfusion injury, a condition where tissue damage occurs after blood supply returns to an area following a period of ischemia, is another area of investigation. In the context of ischemic liver, reperfusion is linked to an increase in markers of oxidative injury within mitochondria and a decrease in glutathione (GSH) content mdpi.com. Glutathione ethyl ester has been shown to protect against this type of reperfusion injury by supplying high concentrations of both intracellular and extracellular GSH, which helps to improve cellular function and detoxify reactive oxygen species generated in the vascular compartment mdpi.comnih.gov. Studies have also highlighted the benefits of this compound in ischemic conditions affecting not only the liver but also the heart and brain plos.org.

ModelKey FindingsReferences
Lipopolysaccharide-induced liver damage in miceIncreased hepatic antioxidant capacity and improved mitochondrial function. mdpi.com
Ischemia-reperfusion of the liverProvided high concentrations of intra- and extracellular GSH, improving cellular function and detoxifying reactive oxygen species. mdpi.comnih.gov
Ischemic conditions in various organs (liver, heart, brain)Demonstrated beneficial effects in mitigating ischemic damage. plos.org
Table 1: Research Findings on this compound in Hepatic Damage and Ischemia-Reperfusion Injury Models

Animal models are crucial in understanding drug-induced liver injury, with acetaminophen-induced hepatotoxicity being a widely studied example xiahepublishing.comnih.gov. The toxic effects of an acetaminophen overdose are initiated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) xiahepublishing.comfrontiersin.org. This metabolite is typically detoxified by conjugation with glutathione xiahepublishing.comcas.cz. However, in the case of an overdose, glutathione stores are depleted, leading to cellular damage xiahepublishing.comcas.cz. Research has shown that glutathione monoethyl ester can protect against acetaminophen-induced hepatotoxicity in mice mdpi.com. This protective effect is attributed to the ester's ability to enhance tissue levels of sulfhydryl compounds, effectively replenishing the depleted glutathione stores mdpi.com.

ModelMechanism of ToxicityEffect of this compoundReferences
Acetaminophen-induced hepatotoxicity in miceDepletion of hepatic glutathione by the reactive metabolite NAPQI.Enhances tissue sulfhydryl levels, protecting against glutathione deficiencies. mdpi.com
Table 2: Research Findings on this compound in Acetaminophen-Induced Hepatotoxicity Models

Intense physical exercise can lead to an increase in the production of reactive oxygen species, resulting in oxidative stress nih.gov. In a study utilizing a mouse model of exercise-induced oxidative stress, the effects of glutathione and this compound supplementation were examined nih.gov. The research found that both compounds improved endurance performance and prevented the peroxidation of muscle lipids during prolonged exercise nih.gov. Specifically, supplementation with this compound was associated with a smaller exercise-induced decrease in glutathione levels in the kidney compared to other groups nih.gov. However, it was also noted that while both compounds offered benefits, they could also impose a degree of metabolic and oxidative stress on the kidneys, with this effect being less pronounced with this compound nih.gov.

Animal ModelKey FindingsReferences
Male Swiss-Webster miceImproved endurance performance and prevented muscle lipid peroxidation during prolonged exercise. nih.govmedchemexpress.com
Male Swiss-Webster miceSmaller exercise-induced decrease in kidney glutathione levels compared to control groups. nih.gov
Table 3: Research Findings on this compound in Exercise-Induced Oxidative Stress Models

Acute lung injury (ALI) is a severe inflammatory condition of the lungs frontiersin.orgthoracic.orgjournalagent.com. Research in a mouse model of asthma demonstrated that supplementation with this compound can prevent airway hyper-responsiveness researchgate.net. In this model, the group receiving this compound showed a significant attenuation of airway hyper-responsiveness following a challenge with ovalbumin researchgate.net. Furthermore, in cystic fibrosis models, which involve lung epithelial cells, this compound has been shown to increase mitochondrial glutathione levels caymanchem.com. At a concentration of 10 mM, it was found to decrease levels of reactive oxygen species and the secretion of TNF-α-induced IL-8 in IB3-1 cells caymanchem.com.

ModelKey FindingsReferences
Mouse model of asthmaPrevented airway hyper-responsiveness. researchgate.net
Cystic fibrosis epithelial lung cells (C38 and IB3-1)Increased mitochondrial glutathione levels. caymanchem.com
IB3-1 cystic fibrosis cellsDecreased reactive oxygen species levels and TNF-α-induced IL-8 secretion. caymanchem.com
Table 4: Research Findings on this compound in Acute Lung Injury Models

Exposure to ultraviolet B (UVB) radiation can lead to suppression of the T-cell-mediated immune response, both locally and systemically allenpress.com. In a study using mice, the topical application of this compound was found to increase the level of glutathione in the epidermis in a dose-dependent manner allenpress.com. This increase in epidermal glutathione resulted in dose-dependent protection against UVB-radiation-induced suppression of contact hypersensitivity allenpress.com. At the highest tested dose, this compound provided 83% protection against local suppression and 62% protection against systemic suppression allenpress.com. It also completely prevented the immunosuppression induced by topically applied cis-urocanic acid allenpress.com. Another study in hairless mice showed that oral administration of esterified glutathione was more effective than reduced glutathione at increasing cutaneous glutathione levels and significantly depressed the formation of sunburn cells following UVB exposure nih.gov.

Animal ModelKey FindingsReferences
MiceTopical application increased epidermal glutathione levels and protected against UVB-induced local and systemic suppression of contact hypersensitivity. allenpress.com
Hairless miceOral administration of esterified glutathione increased cutaneous glutathione levels and reduced the formation of sunburn cells. nih.gov
Table 5: Research Findings on this compound in Ultraviolet Radiation-Induced Immunosuppression Models

Glutathione plays a crucial role in protecting the lens of the eye from oxidative damage nih.gov. In a study on streptozotocin-induced diabetic cataracts in rats, the use of this compound eye drops was evaluated nih.govwisdomlib.org. The results indicated that this compound, along with N-acetylcysteine, could slightly inhibit the progression of diabetic cataracts in the earlier stages nih.gov. The protective mechanism is thought to involve serving as a precursor for glutathione biosynthesis and protecting sulfhydryl groups from oxidation nih.gov. Furthermore, in a different model, glutathione ester was shown to prevent the formation of cataracts induced by buthionine sulfoximine, an inhibitor of glutathione synthesis, in newborn rats and mice nih.gov. This prevention was associated with the maintenance of glutathione levels in the lens epithelium, which is crucial for protecting against oxidative injury nih.gov.

ModelKey FindingsReferences
Streptozotocin-induced diabetic cataract in ratsSlightly inhibited the progression of cataracts in the early stages. nih.govwisdomlib.org
Buthionine sulfoximine-induced cataracts in newborn rats and micePrevented cataract formation and lens epithelial cell damage. nih.gov
Table 6: Research Findings on this compound in Ocular Models of Oxidative Damage

Models of Neurodegenerative Conditions

Research into the therapeutic potential of this compound for Parkinson's disease has utilized animal models that replicate key aspects of the disease's pathology, primarily the depletion of dopamine in the brain. One widely used model involves the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to mice. nih.gov This compound leads to a reduction in levels of the antioxidant glutathione, a condition also observed in Parkinson's disease. nih.gov Studies have shown that a lipid-permeable derivative of a glutathione substrate, gamma-glutamylcysteine ethyl ester, can counteract the loss of glutathione and the associated neurodegeneration in MPTP-treated mice. nih.gov This suggests that preventing glutathione depletion is a promising therapeutic strategy. nih.gov

Another model employs the continuous infusion of 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, directly into the brains of rats. researchwithrutgers.com In one such study, the co-infusion of glutathione monoethyl ester (GEE) with MPP+ was found to significantly protect against the loss of striatal dopamine, a hallmark of Parkinson's disease. researchwithrutgers.comnih.gov These findings indicate that direct delivery of GEE to the brain can provide neuroprotection against chronic mitochondrial impairment, a key factor in the progression of the disease. researchwithrutgers.com The critical role of glutathione in protecting dopaminergic neurons is further supported by research showing that treatment with glutathione precursors can restore mitochondrial complex I activity and prevent cell loss in cellular models of Parkinson's disease. nih.gov

Model Organism Parkinson's Model Key Findings
Mice MPTP-induced neurotoxicity Gamma-glutamylcysteine ethyl ester counteracted glutathione loss and neurodegeneration. nih.gov
Rats Chronic central delivery of MPP+ Co-infusion of glutathione monoethyl ester significantly protected against striatal dopamine loss. researchwithrutgers.comnih.gov

Animal models of Alzheimer's disease are crucial for investigating the role of oxidative stress in its progression and for evaluating potential therapies like this compound. Transgenic mouse models that overexpress genes associated with familial Alzheimer's disease, such as the amyloid precursor protein (APP) and presenilin 1 (PSEN1), are commonly used. researchgate.net In a study involving APP/PS1 mice that also overexpressed sterol regulatory element-binding protein-2 (SREBP-2), administration of this compound was shown to avert neuroinflammation and neuronal injury. researchgate.net This research highlights the link between cholesterol-mediated depletion of mitochondrial glutathione and the neurotoxicity of amyloid-β (Aβ). researchgate.net

Further studies have demonstrated that γ-glutamylcysteine ethyl ester (GCEE), a precursor to glutathione, can protect neuronal cells against Aβ-induced protein oxidation, loss of mitochondrial function, and DNA fragmentation by up-regulating glutathione levels. nih.gov The attachment of an ethyl ester group allows for easier passage across the cell membrane and the blood-brain barrier. nih.gov Research in APP/PS1 mice has also shown that another glutathione precursor, N-acetylcysteine (NAC), can significantly reduce oxidative stress when administered in drinking water. uky.edu These findings collectively suggest that increasing brain glutathione levels through the use of its ethyl ester or other precursors is a viable therapeutic approach for combating the oxidative stress characteristic of Alzheimer's disease. nih.gov

Model Organism Alzheimer's Model Key Findings
Mice APP/PS1/SREBP-2 Transgenic This compound treatment averted neuroinflammation and neuronal injury. researchgate.net
Mice APP/PS-1 Transgenic N-acetylcysteine (a glutathione precursor) significantly reduced oxidative stress. uky.edu
Neuronal Cell Cultures Aβ(1–42)-induced toxicity γ-glutamylcysteine ethyl ester protected against protein oxidation, mitochondrial dysfunction, and DNA fragmentation. nih.gov

Models of Respiratory System Pathologies

Animal models of asthma and airway hyper-responsiveness (AHR) are instrumental in understanding the role of oxidative stress in these conditions and the potential benefits of this compound. A common model involves sensitizing and challenging animals with an allergen, such as ovalbumin (OVA), to induce an asthmatic response. In an OVA-induced asthma model in mice, supplementation with this compound (GSH-EE) was shown to delay the progression of early asthmatic reactions and AHR. amegroups.org The study found that GSH-EE serves as a precursor for glutathione biosynthesis, thereby increasing thiol levels in the lungs and inhibiting oxidative damage. amegroups.org Specifically, the GSH-EE group showed a significant attenuation of AHR two hours after the OVA challenge. nih.gov

Similarly, a study using a guinea pig model of asthma demonstrated that the early asthmatic reaction is associated with decreased lung levels of glutathione. nih.gov The administration of this compound blunted the airway obstruction during this early reaction. nih.govresearchgate.net Furthermore, depleting glutathione rendered the airways hyperreactive, a condition that was prevented by the presence of this compound. nih.govresearchgate.net These findings indicate that glutathione can modulate both the early asthmatic reaction and airway hyper-responsiveness. nih.govresearchgate.net

Model Organism Asthma Model Key Findings
Mice Ovalbumin (OVA)-induced asthma This compound supplementation delayed early asthmatic reactions and airway hyper-responsiveness. amegroups.orgnih.gov
Guinea Pigs Allergen-induced asthma This compound blunted airway obstruction during the early asthmatic reaction and prevented hyperreactivity. nih.govresearchgate.net

Reproductive Physiology Models

Research into the age-related decline in female fertility has utilized animal models to explore interventions that could improve oocyte quality. In aged cows, which serve as a model for advanced reproductive age in mammals, oocytes exhibit lower levels of glutathione and higher levels of reactive oxygen species (ROS). nih.gov A study demonstrated that supplementing the in vitro maturation (IVM) medium with this compound (GSH-OEt) reduced the ROS content in oocytes from aged cows. nih.gov This treatment promoted meiotic progression and cytoplasmic maturation. nih.gov Following in vitro fertilization, oocytes from aged cows treated with GSH-OEt showed enhanced normal fertilization and development to the blastocyst stage, reaching levels comparable to those of young cows. nih.gov

In a mouse model, preincubation of oocytes with this compound before vitrification (a cryopreservation technique) was found to improve their developmental competence. nih.gov Vitrification can cause damage to oocytes, partly by decreasing glutathione levels. nih.gov The preincubation with GSH-OEt led to significantly higher rates of fertilization and blastocyst formation compared to vitrified oocytes without the treatment. nih.gov This beneficial effect was observed to occur before the 2-cell stage of embryo development. nih.gov

Model Organism Reproductive Model Key Findings
Bovine (aged cows) Age-related decline in oocyte quality This compound supplementation during in vitro maturation improved fertilization and blastocyst development rates to levels comparable to young cows. nih.gov
Mouse Oocyte vitrification Preincubation with this compound improved fertilization and blastocyst formation rates of vitrified oocytes. nih.gov

Systemic Ischemia-Reperfusion Injury Models

Systemic ischemia-reperfusion (I/R) injury is a profound physiological insult that occurs when blood flow is restored to the entire body after a period of circulatory collapse. This condition is frequently modeled in animals through procedures such as hemorrhagic shock, where significant blood loss is followed by fluid resuscitation. The ensuing whole-body reperfusion triggers a widespread inflammatory response and oxidative stress, leading to multiple organ dysfunction. Research in this area has explored the protective potential of this compound (GSH-EE), a cell-permeable prodrug of glutathione (GSH), in mitigating the extensive cellular damage characteristic of this systemic injury.

The foundational premise for investigating GSH-EE in systemic I/R injury is the critical role of glutathione in cellular antioxidant defense. During systemic ischemia, cellular glutathione stores are depleted, rendering tissues vulnerable to the burst of reactive oxygen species (ROS) upon reperfusion. Studies using animal models of hemorrhagic shock have demonstrated that pre-existing glutathione deficiency significantly exacerbates organ injury and increases mortality. In one such study, rats with depleted glutathione levels subjected to hemorrhagic shock exhibited more severe liver and kidney damage, increased bacterial translocation, and a stark rise in mortality compared to control animals. nih.gov This underscores the therapeutic potential of strategies that can effectively replenish or maintain cellular glutathione levels during systemic I/R.

While direct studies administering this compound in hemorrhagic shock models are not extensively detailed in the available literature, its efficacy in organ-specific I/R models provides strong evidence for its potential systemic benefits. For instance, in a rat model of hepatic ischemia-reperfusion, administration of a glutathione prodrug, gamma-glutamylcysteine ethyl ester (GCE), was shown to preserve mitochondrial function, maintain tissue GSH concentrations, and reduce the release of liver enzymes, indicating significant protection against reperfusion-induced cell damage. nih.gov

The protective effects observed in localized I/R models are attributed to the ability of GSH-EE to readily cross cell membranes and be hydrolyzed intracellularly to glutathione, thereby bolstering the cell's antioxidant capacity. This mechanism is crucial for neutralizing the ROS generated during reperfusion and preventing downstream cellular injury. The findings from these organ-specific studies suggest that similar protective effects would be observed in the context of systemic I/R, where multiple organs are simultaneously affected by oxidative stress.

The following table summarizes key findings from a foundational study on the impact of glutathione deficiency in a rat model of hemorrhagic shock, which provides the rationale for glutathione-restoring therapies like GSH-EE.

Research Findings on Glutathione Deficiency in a Rat Hemorrhagic Shock Model

ParameterControl Shock GroupGlutathione-Depleted Shock GroupSignificance
Mortality RateSignificantly lowerDramatically increasedHighlights the critical role of glutathione in survival.
Liver Function TestsNormal rangeElevatedIndicates increased liver injury with glutathione depletion.
Renal Function TestsNormal rangeElevatedSuggests more severe kidney damage in glutathione-deficient animals.
Organ Bacterial ContentBaseline levelsIncreasedPoints to compromised gut barrier function and increased translocation.

Further research directly investigating the administration of this compound in animal models of hemorrhagic shock is warranted to fully elucidate its therapeutic potential in systemic ischemia-reperfusion injury. However, the existing evidence strongly supports the hypothesis that by replenishing cellular glutathione, this compound can mitigate the multi-organ damage associated with this severe physiological insult.

Vi. Advanced Analytical Methodologies in Glutathione Ethyl Ester Research

Chromatographic Techniques for Glutathione (B108866) Ethyl Ester and its Metabolites

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the analysis of GEE and its associated metabolites. Its versatility allows for coupling with various detectors, enabling sensitive and specific quantification.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is widely employed for the precise quantification and stability assessment of GEE. It effectively separates GEE from its parent compound, glutathione (GSH), its oxidized form (GSSG), and potential degradation products.

The coupling of HPLC with mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity for GEE research. This combination is the preferred method for precise quantification and structural characterization. One advanced approach involves using GEE as a trapping agent for chemically reactive metabolites, which are then identified by a hybrid triple quadrupole linear ion trap mass spectrometer. nih.gov This method often utilizes polarity switching between a negative precursor ion (PI) scan and a positive enhanced product ion (EPI) scan. nih.gov The negative PI scan specifically monitors for the anion at m/z 300, which corresponds to a characteristic fragment of the GEE moiety, thereby reducing background interference from endogenous glutathione adducts. nih.govresearchgate.net This technique has proven more selective and sensitive than traditional neutral loss scanning assays that use GSH. nih.gov

Further enhancements in sensitivity and selectivity have been achieved by using stable isotope-labeled GEE, such as glutathione ethyl ester-d5 (GSHEE-d5). nih.gov In comparative studies, GSHEE-d5 demonstrated a greater signal intensity and detection capability for reactive drug metabolites in human liver microsomes than stable isotope-labeled GSH. nih.gov The use of GEE as an internal standard in LC-MS/MS methods for quantifying other thiols also validates its compatibility and stable behavior within these analytical systems. nih.gov

Table 1: LC-MS/MS Parameters for GEE and Metabolite Trapping

ParameterDescriptionFinding/ApplicationCitation
Technique Hybrid Triple Quadrupole Linear Ion Trap MSDetection and characterization of reactive metabolites. nih.gov
Trapping Agent This compound (GEE)Used to trap reactive metabolites, offering less background interference than GSH. nih.gov
Scan Mode Negative Precursor Ion (PI) ScanMonitors for the anion at m/z 300, specific to a GEE fragment. nih.govresearchgate.net
Isotope Labeling This compound-d5 (GSHEE-d5)Enhances detection sensitivity and selectivity compared to labeled GSH. nih.gov
Application Internal StandardGEE is used as an internal standard for the quantification of the thiol redox metabolome. nih.gov

HPLC coupled with fluorescence detection is a highly sensitive method for quantifying thiols, often requiring pre-column derivatization to render the analytes fluorescent. In this context, GEE is frequently used as an internal standard to ensure accurate quantification. nih.gov A common derivatizing agent is ortho-phthalaldehyde (OPA), which reacts with the primary amine of thiols like GSH to form a stable and highly fluorescent isoindole derivative. nih.govnih.gov The resulting adducts are separated on a reversed-phase HPLC column and detected fluorimetrically. nih.gov This method is sensitive enough to detect glutathione at the femtomole level. nih.gov

Other fluorescent labeling reagents include 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) and 2,3-naphthalenedialdehyde (NDA). oup.comnih.govscispace.com The derivatization with NBD-F, for instance, allows for detection with excitation at 470 nm and emission at 530 nm, providing a robust and economical alternative to mass spectrometry for routine analysis. oup.comscispace.com

Table 2: Common Derivatization Reagents for HPLC-Fluorescence Analysis

ReagentAnalyte(s)Key FeatureCitation
ortho-Phthalaldehyde (OPA) GSH, Total GlutathioneForms highly fluorescent isoindole derivatives; used with GEE as an internal standard. nih.govnih.gov
4-Fluoro-7-nitrobenzofurazan (NBD-F) GSHProvides high sensitivity with stable derivatives under mild reaction conditions. oup.comscispace.com
2,3-Naphthalenedialdehyde (NDA) GSH, γ-glutamylcysteineUsed for automated pre-column derivatization in various matrices. nih.gov

The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of cellular oxidative stress. icm.edu.plspringernature.com Since GEE acts as a GSH prodrug, its administration is expected to influence this ratio. Analytical methods developed for GSH and GSSG are therefore central to GEE research. HPLC methods coupled with UV, fluorescence, or mass spectrometry detection are considered the 'gold standard' for accurately measuring the GSH/GSSG ratio. researchgate.netnih.gov

For instance, an HPLC method with fluorescence detection was used to determine basal GSH and GSSG concentrations in human red blood cells, which were found to be 2340 ± 350 µM and 11.4 ± 3.2 µM, respectively. nih.govresearchgate.net In healthy cells, the GSH/GSSG ratio typically exceeds 100, but this can decrease to values between 10 and 1 under conditions of oxidative damage. core.ac.uk LC-MS/MS methods provide high selectivity and accuracy for the direct quantification of both GSH and GSSG in biological samples like whole blood, with lower limits of quantification that are superior to other detection methods. nih.govresearchgate.net

Electrophoretic Techniques for Thiol and Metabolite Analysis

Capillary electrophoresis (CE) is a powerful separation technique noted for its high efficiency, short analysis times, and minimal sample consumption, making it well-suited for analyzing thiols in biological systems, including single cells. nih.gov

Capillary Electrophoresis (CE) Methodologies

CE separates molecules based on their electrophoretic mobility in an electric field. researchgate.net It has been successfully applied to separate GSH, its disulfide GSSG, and other biologically important thiols. nih.govnih.gov Due to the physicochemical similarities between GEE and GSH, CE is an effective tool for its analysis, and GEE has been used as an internal standard in CE-based methods. uky.edu

Different detection modes can be coupled with CE, including UV absorbance, mass spectrometry (CE-MS), and laser-induced fluorescence (LIF). capes.gov.br CE-LIF is particularly noteworthy for its exceptional sensitivity, reaching nanomolar concentration levels. nih.govcapes.gov.br For example, CE-LIF has been used to quantify the GSH and GSSG content within a single cell to assess its oxidation state. nih.gov Furthermore, CE methods have been developed for the direct determination of GSH and GSSG in whole blood, employing techniques like pH-mediated stacking to enhance sensitivity, with a total analysis time of just 8 minutes. nih.gov

Table 3: Capillary Electrophoresis Applications in Thiol Analysis

TechniqueDetection ModeApplicationKey FindingCitation
Capillary Zone Electrophoresis (CZE) UV AbsorbanceSeparation of thiols, disulfides, and S-nitroso thiols.Provides specific and reproducible separation. nih.gov
Capillary Electrophoresis Laser-Induced Fluorescence (LIF)Quantification of GSH and GSSG in single cells.Enables analysis of oxidative state at the cellular level. nih.gov
Capillary Electrophoresis pH-Mediated StackingDirect determination of GSH and GSSG in whole blood.Rapid analysis (8 min) with high accuracy. nih.gov
CE-MS Mass SpectrometryAnalysis of potential biomarkers.GEE used as an internal standard due to similarity to GSH. uky.edu

Specialized Assays and Probes

Biotinylated this compound (BioGEE) is a specially designed, cell-permeable analog of glutathione used for the detection and identification of protein S-glutathionylation, a key post-translational modification. labx.comfishersci.comthermofisher.com This assay leverages the cell-permeant nature of the ethyl ester group and the high-affinity binding of biotin (B1667282) to streptavidin.

Under conditions of oxidative stress, which can be experimentally induced, cells incorporate BioGEE into proteins via a disulfide bond with cysteine residues. labx.comencyclopedia.pubmdpi.com This process labels proteins that are sensitive to oxidation, allowing for their subsequent detection and analysis. The biotin tag serves as a powerful handle for purification and identification. mdpi.commusechem.com Labeled proteins can be detected using Western blotting with anti-biotin antibodies or enzyme-conjugated streptavidin, or visualized in cells using fluorescence microscopy with fluorophore-labeled streptavidin. labx.comencyclopedia.pub This technique has been instrumental in identifying specific glutathionylated proteins, such as Uncoupling Protein 3 (UCP3), and studying the enzymatic processes involved. nih.gov

Table 1: Overview of Biotinylated this compound (BioGEE) Assay
AspectDescriptionReference
Principle A cell-permeable, biotinylated analog of glutathione (BioGEE) is used to label proteins that undergo S-glutathionylation, particularly under oxidative stress. labx.comfishersci.com
Procedure 1. Cells are incubated with BioGEE, often in the presence of an oxidant to induce stress. 2. BioGEE is incorporated into proteins, forming a stable biotin-tagged glutathionylated protein. encyclopedia.pubmdpi.comnih.gov
Detection Methods - Western Blotting with anti-biotin antibodies or streptavidin-HRP.
  • Fluorescence Microscopy or Flow Cytometry with fluorophore-labeled streptavidin.
  • Affinity purification using streptavidin followed by Mass Spectrometry for protein identification.
  • labx.comencyclopedia.pubki.se
    Application Identification and analysis of oxidation-sensitive proteins and the study of S-glutathionylation dynamics in vivo and in vitro. encyclopedia.pubmdpi.com

    This compound is a key reagent in quantitative imaging studies designed to monitor the dynamics of intracellular glutathione. nih.gov Because GSH itself cannot readily cross the cell membrane, the hydrophobic and cell-permeable GSH-OEt is used as a delivery vehicle to manipulate intracellular GSH concentrations for experimental purposes. nih.govcsic.es

    These advanced techniques employ ratiometric fluorescent probes, such as RealThiol (RT) or TQ Green, which change their fluorescent properties upon reacting with GSH. nih.govnih.govacs.org This allows for real-time, quantitative measurement of GSH concentration fluctuations within live cells. nih.gov A typical experimental design involves first inducing oxidative stress with an agent like hydrogen peroxide (H₂O₂) to deplete cellular GSH, and then adding GSH-OEt to the culture medium to observe the replenishment of the GSH pool. nih.gov For example, one study demonstrated that after depleting GSH, the addition of 100 μM GSH-OEt led to the recovery of basal GSH levels within three minutes. nih.gov These imaging techniques can resolve GSH concentrations in different cellular compartments, such as the nucleus and endoplasmic reticulum, providing critical data on redox homeostasis and signaling. biorxiv.org

    Table 2: Use of GSH-OEt in Quantitative Intracellular Imaging
    Fluorescent ProbeExperimental StepPurposeGSH-OEt ConcentrationReference
    RealThiol (RT)Addition after H₂O₂-induced GSH depletion.To replenish intracellular GSH and monitor recovery in real-time.100 µM nih.gov
    SOµC-Bdpy2Incubation with cells.To increase intracellular GSH levels for probe validation.10 mM csic.es
    TRaQ-G-mGoldAddition to cell culture.To demonstrate sensor response to an increase in a membrane-permeant GSH precursor.10 mM biorxiv.org

    The assessment of protein S-glutathionylation (SSG), a reversible post-translational modification where glutathione is conjugated to protein cysteine thiols, utilizes several advanced methodologies in which this compound derivatives play a significant role. encyclopedia.pub These methods are crucial for understanding redox signaling and regulation. encyclopedia.pub

    One of the most prominent strategies involves the use of tagged glutathione analogs that can permeate the cell membrane. encyclopedia.pubmdpi.com BioGEE is a prime example of such a probe. mdpi.comcreative-proteomics.com This approach allows for the in vivo labeling of proteins undergoing glutathionylation. encyclopedia.pub After cells are treated with BioGEE, the biotin-tagged proteins can be enriched through affinity chromatography and subsequently identified by high-resolution mass spectrometry. ki.secreative-proteomics.com This proteomic approach has successfully identified numerous novel protein substrates for S-glutathionylation, including chaperones, cytoskeletal proteins, and metabolic enzymes. ki.se

    Alternative methods include direct detection using radiolabeled 35S-GSH or antibodies specific to glutathione. encyclopedia.pubmdpi.com However, the tag-based approach using probes like BioGEE offers high specificity and efficiency for large-scale identification of glutathionylated proteins and their modification sites. ki.secreative-proteomics.com These methods provide a powerful toolkit to investigate how S-glutathionylation acts as a biochemical control mechanism in response to cellular stress and in coordinating normal cellular functions. ki.se

    Table 3: Comparison of Methodologies for Assessing Protein Glutathionylation
    MethodologyPrincipleAdvantagesLimitationsReference
    Direct Detection (e.g., Anti-GSH Antibodies, 35S-GSH) Uses antibodies or radiolabels to directly detect the glutathione moiety on proteins.Allows for quantification of global or target-specific SSG levels.Can have issues with specificity, cellular disruption (radiolabeling), and inability to easily identify modification sites. encyclopedia.pubmdpi.com
    Tag-Based Probes (e.g., BioGEE) A cell-permeable glutathione analog with a tag (biotin) is incorporated into proteins, which are then detected or purified via the tag.High specificity and enrichment efficiency; suitable for large-scale proteomics; allows for study in living cells.Requires the synthesis of specialized probes; may require induction of oxidative stress. encyclopedia.pubmdpi.comki.secreative-proteomics.com
    Direct Mass Spectrometry Detects the mass shift (+305.03 Da) on proteins or peptides caused by the addition of a glutathione molecule.Provides direct evidence and can pinpoint modification sites.May be challenging for complex samples; requires sophisticated instrumentation (top-down proteomics). encyclopedia.pubmdpi.com

    Vii. Emerging Research Directions and Future Perspectives

    Investigation of Novel Glutathione (B108866) Ethyl Ester Derivatives for Targeted Delivery

    To overcome the limitations of systemic administration and enhance therapeutic efficacy, researchers are actively developing novel derivatives of Glutathione Ethyl Ester for targeted delivery to specific cells, tissues, and organelles. google.comnih.gov

    One promising strategy involves the creation of S-acyl glutathione thioesters . These derivatives, where a fatty acid is linked to the thiol group of glutathione, exhibit increased lipophilicity, facilitating their passage across cell membranes. nih.govgoogle.com Once inside the cell, they are hydrolyzed by cellular thioesterases, releasing both glutathione and the fatty acid. google.com Research has shown that these S-acyl derivatives can protect against amyloid-beta-induced damage in models of Alzheimer's disease. nih.gov The degree of protection appears to be dependent on the unsaturation of the fatty acid chain. nih.gov

    Another innovative approach is the development of biotinylated this compound (BioGEE) . This derivative incorporates a biotin (B1667282) tag, which allows for the detection and tracking of glutathionylated proteins within cells. labx.commusechem.comcreative-proteomics.com Under conditions of oxidative stress, cells incorporate BioGEE into proteins, enabling researchers to identify specific proteins that are sensitive to oxidation. labx.comfishersci.fi This tool is invaluable for studying the role of S-glutathiolation in various cellular processes and diseases. creative-proteomics.com

    Furthermore, efforts are being made to attach specific targeting moieties to glutathione derivatives to direct them to particular subcellular locations, such as the mitochondria. google.com Since mitochondria are a primary site of reactive oxygen species (ROS) production and are vulnerable to oxidative damage, delivering antioxidants directly to this organelle is a key therapeutic goal. google.comnih.gov Strategies are also being explored to facilitate the transport of glutathione derivatives across the blood-brain barrier (BBB) by exploiting endogenous glutathione transporters. mdpi.comresearchgate.net

    Derivative TypeTargeting Strategy/MechanismPotential Application
    S-acyl glutathione thioestersIncreased lipophilicity for enhanced cell membrane permeability. nih.govgoogle.comNeurodegenerative diseases (e.g., Alzheimer's disease). nih.gov
    Biotinylated this compound (BioGEE)Biotin tag for detection and affinity purification of glutathiolated proteins. labx.commusechem.comsigmaaldrich.comIdentification of oxidant-sensitive proteins and studying S-glutathiolation. creative-proteomics.comfishersci.fi
    Mitochondria-targeted glutathione derivativesAttachment of specific moieties to direct the compound to mitochondria. google.comAmeliorating mitochondrial dysfunction in various diseases. nih.govoup.com
    Glutathione-conjugated nanocarriersUtilization of glutathione as a ligand for receptor-mediated transcytosis across the blood-brain barrier. nih.govBrain-targeted drug delivery. nih.govresearchgate.net

    Elucidation of Complex Cellular Redox Signaling Networks

    This compound is proving to be an essential tool for unraveling the intricate networks of cellular redox signaling. By modulating intracellular glutathione levels, researchers can study how changes in the cellular redox state influence various signaling pathways. nih.gov

    A key mechanism in redox signaling is S-glutathionylation , the reversible formation of mixed disulfides between glutathione and cysteine residues on proteins. acs.org This post-translational modification can alter protein function and is increasingly recognized as a critical regulatory mechanism in response to oxidative stress. creative-proteomics.comacs.org The use of biotinylated this compound (BioGEE) has enabled the identification of numerous proteins that undergo S-glutathiolation, providing insights into their roles in cellular signaling. labx.comcreative-proteomics.comacs.org

    Research has shown that this compound can influence the activity of key transcription factors involved in the cellular stress response. For instance, by replenishing intracellular glutathione, this compound can modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. ersnet.orgfrontiersin.org NF-κB is a central regulator of inflammation, and its activity can be inhibited by increased glutathione levels. ersnet.orgresearchgate.net Conversely, depletion of glutathione can lead to the glutathionylation of IκBα, an inhibitor of NF-κB, preventing its degradation and thereby inhibiting NF-κB activation. ersnet.org

    Another critical pathway influenced by the redox state is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and detoxification enzymes. amegroups.orgmdpi.com Studies have shown that while this compound supplementation can increase intracellular glutathione levels, its direct effect on Nrf2 expression may be context-dependent. amegroups.org In some models, an increase in glutathione levels did not significantly alter Nrf2 expression, suggesting complex regulatory feedback loops. amegroups.org

    The use of cell-permeable oxidized this compound (GSSG-EE) has also been instrumental in studying the effects of a more oxidized cellular environment. pnas.org Treatment with GSSG-EE has been shown to increase protein S-glutathionylation and stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the response to low oxygen levels. pnas.org This highlights the nuanced role of the glutathione redox couple in regulating diverse signaling cascades.

    Applications in Protein Engineering and Drug Discovery Research

    This compound and its derivatives are finding increasing applications in the fields of protein engineering and drug discovery.

    In protein engineering , this compound has been identified as a novel and highly effective protein refolding additive. nih.gov For recombinant proteins, achieving the correct three-dimensional structure with proper disulfide bond formation is a critical and often challenging step. nih.gov Research has demonstrated that this compound can significantly enhance the refolding yield of proteins like hen egg lysozyme, outperforming traditional refolding agents. nih.gov Its high potency at low concentrations makes it a promising candidate for improving the efficiency of producing correctly folded recombinant proteins. nih.gov

    In drug discovery , this compound is utilized as a trapping agent in the screening and characterization of reactive metabolites. nih.govresearchgate.net Many drug candidates can be metabolized into chemically reactive species that can cause toxicity by covalently binding to cellular macromolecules. evotec.com By co-incubating a drug candidate with liver microsomes in the presence of this compound, any reactive metabolites formed can be trapped as stable glutathione adducts. nih.govresearchgate.net These adducts can then be detected and characterized using advanced analytical techniques like mass spectrometry. nih.govresearchgate.net This approach offers superior selectivity and sensitivity compared to using glutathione itself, as it reduces interference from endogenous glutathione adducts. nih.gov This early identification of potential bioactivation pathways is crucial for designing safer drugs. evotec.com

    The use of biotinylated this compound (BioGEE) also represents a significant tool in drug discovery. labx.comfishersci.fi By identifying proteins that are susceptible to S-glutathiolation under drug-induced oxidative stress, researchers can gain insights into the mechanisms of drug toxicity and identify potential biomarkers of adverse drug reactions. creative-proteomics.com

    Research AreaApplication of this compoundKey Findings
    Protein EngineeringProtein refolding additive. nih.govEnhances refolding efficiency and correct disulfide bond formation at low concentrations. nih.gov
    Drug DiscoveryTrapping agent for reactive metabolite screening. nih.govresearchgate.netSuperior selectivity and sensitivity in identifying reactive metabolites compared to glutathione. nih.gov
    Drug DiscoveryDetection of drug-induced S-glutathiolation using BioGEE. creative-proteomics.comIdentification of protein targets of oxidative stress, providing insights into drug toxicity mechanisms. creative-proteomics.com

    Development of Advanced In Silico Models for Predicting this compound Bioactivity

    The development of sophisticated in silico models is a rapidly advancing area of research that holds great promise for accelerating the study of this compound and its derivatives. nih.govljmu.ac.uk These computational models can predict various properties of a molecule, including its absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox). nih.govnih.gov

    For this compound, in silico models can be developed to predict its pharmacokinetic profile, including its uptake into different tissues and its intracellular conversion to glutathione. nih.gov Hybrid models combining computational fluid dynamics (CFD) with physiologically based pharmacokinetic (PBPK) modeling have been used to estimate the dosimetry of ester vapors in the respiratory tract and systemic tissues. nih.gov Such models could be adapted to predict the delivery and metabolism of this compound following different routes of administration.

    Furthermore, in silico approaches are being used to predict the bioactivity of compounds and to screen for potential interactions with biological targets. biorxiv.org For instance, molecular docking simulations can be used to predict the binding affinity of this compound derivatives to specific enzymes or receptors. biorxiv.org This can help in the rational design of novel derivatives with enhanced efficacy or targeted action.

    In the context of drug safety, in silico models can be used to predict the potential for a compound to form reactive metabolites. nih.gov By analyzing the chemical structure of this compound and its derivatives, these models can identify structural alerts that may be associated with bioactivation. This can help to prioritize the experimental testing of new derivatives and to guide the design of safer molecules.

    While the development of in silico models specifically for this compound is still in its early stages, the broader progress in computational toxicology and pharmacology provides a strong foundation for future advancements. nih.govljmu.ac.ukdntb.gov.ua The integration of in silico predictions with experimental data will be crucial for accelerating the development of new and improved glutathione-based therapeutics.

    Q & A

    Basic Question

    • Negative Controls : Use buthionine sulfoximine (BSO) to inhibit γ-glutamylcysteine synthetase, reducing endogenous GSH by 98%, thereby isolating GEE’s contribution .
    • Positive Controls : Include N-acetylcysteine (NAC) or reduced glutathione (GSH) to benchmark antioxidant efficacy.
    • Oxidative Stress Inducers : Standardize protocols using H₂O₂ or Aβ(1–42) to ensure consistent ROS generation across replicates .

    How can researchers optimize GEE’s cellular uptake in studies requiring rapid glutathione replenishment?

    Advanced Question
    GEE’s ethyl ester group enhances membrane permeability, but uptake efficiency varies. Strategies include:

    • Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to improve delivery to target tissues (e.g., neurons) while minimizing extracellular hydrolysis .
    • pH Adjustment : Test media at pH 6.5–7.0 to stabilize the ester bond and reduce premature degradation .
    • Co-Administration with Uptake Enhancers : Combine with L-carnitine or sodium-dependent transporters to exploit active transport mechanisms .

    What statistical approaches are recommended for analyzing dose-dependent effects of GEE in preclinical studies?

    Advanced Question

    • Nonlinear Regression : Fit dose-response data to a sigmoidal model (e.g., log[GEE] vs. % cell viability) to calculate EC₅₀ values .
    • ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., GEE + Aβ vs. Aβ alone) using Tukey’s HSD to control for Type I errors .
    • Power Analysis : Predefine sample sizes (n ≥ 6 per group) to detect ≥20% differences in oxidative markers (α = 0.05, power = 0.8) .

    How should researchers design experiments to assess GEE’s impact on lipid peroxidation in spinal cord injury models?

    Basic Question

    • Biomarker Selection : Quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) assay in injured spinal tissue homogenates .
    • Time-Course Analysis : Collect samples at 0, 6, 12, and 24 hours post-injury to capture dynamic changes in lipid peroxidation .
    • Sham Controls : Include uninjured animals treated with GEE to distinguish injury-specific effects from baseline variability .

    What are the best practices for reporting GEE-related methodologies in peer-reviewed journals?

    Q. Methodological Guidance

    • Materials Section : Specify GEE’s purity (e.g., ≥90% TLC), supplier, and batch number. For synthesis protocols, provide detailed esterification steps (e.g., ethanol-HCl catalysis) .
    • Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, including randomization and blinding protocols .
    • Data Transparency : Deposit raw LC-MS chromatograms and statistical datasets in repositories like Figshare, citing DOIs in the manuscript .

    How can researchers resolve discrepancies in GEE’s efficacy between 2D cell cultures and 3D organoid models?

    Advanced Question

    • Diffusion Kinetics Analysis : Use fluorescently labeled GEE to quantify penetration depth in 3D organoids vs. monolayer cultures .
    • Microenvironment Mimicry : Supplement 3D models with astrocytes or endothelial cells to replicate in vivo metabolic interactions .
    • Transcriptomic Profiling : Compare Nrf2 pathway activation (e.g., HO-1, NQO1 expression) across models via RNA-seq to identify context-dependent mechanisms .

    What analytical techniques are suitable for studying GEE’s interactions with cysteine-rich proteins?

    Advanced Question

    • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between GEE and cysteine residues in proteins like thioredoxin .
    • X-ray Crystallography : Resolve disulfide bond formation in GEE-protein adducts (e.g., GEE-BSA complexes) .
    • Circular Dichroism (CD) : Monitor conformational changes in proteins upon GEE binding (e.g., α-helix to β-sheet transitions) .

    How should researchers address ethical considerations in GEE studies involving animal models?

    Q. Methodological Guidance

    • 3Rs Compliance : Minimize animal use via power analysis; replace in vivo models with ex vivo tissue where feasible .
    • Pain Management : Administer preemptive analgesia (e.g., buprenorphine) in spinal injury studies to meet IACUC standards .
    • Data Sharing : Publish negative results (e.g., lack of neuroprotection) to prevent redundant experiments .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.